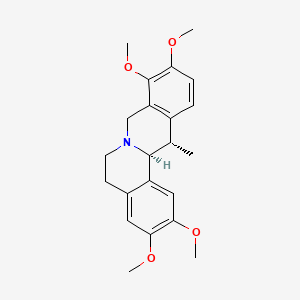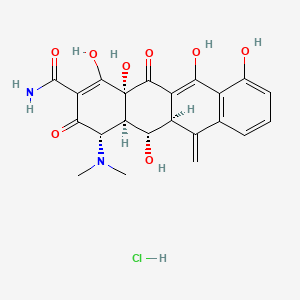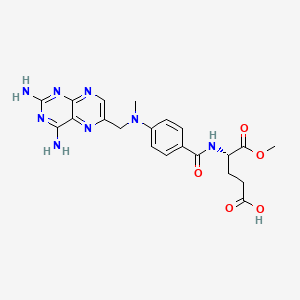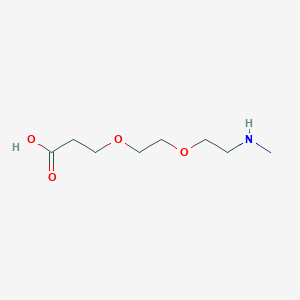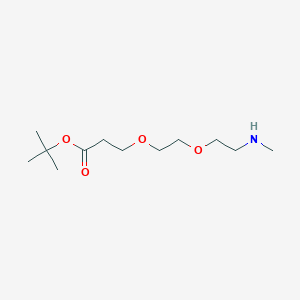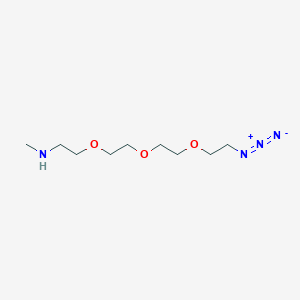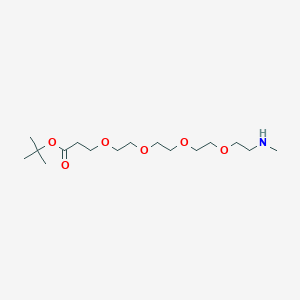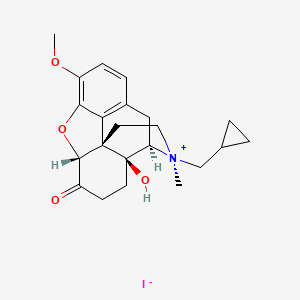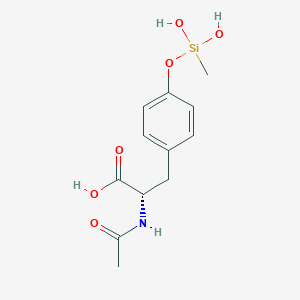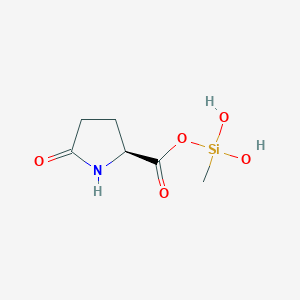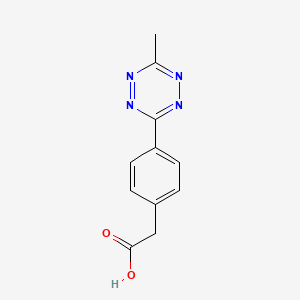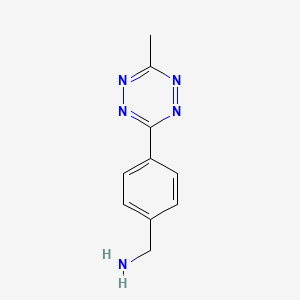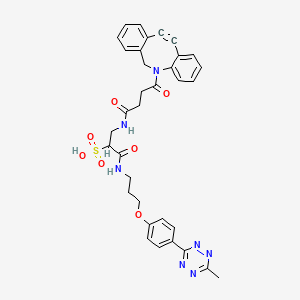
MitoBADY
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MitoBADY is a sensitive and specific Raman probe for live cell imaging of mitochondria.
Wissenschaftliche Forschungsanwendungen
Raman Probe Development for Cellular Imaging MitoBADY has been developed as a sensitive and specific Raman probe. Yamakoshi et al. (2015) synthesized MitoBADY by linking bisphenylbutadiyne with triphenylphosphonium, a mitochondrial targeting moiety. This probe exhibited a Raman peak 27 times more intense than that of 5-ethynyl-2'-deoxyuridine, enabling successful visualization of mitochondria in living cells using Raman microscopy. The probe's ability to provide simultaneous Raman imaging of MitoBADY and endogenous cellular biomolecules in a single scan is significant for studying mitochondrial dynamics (Yamakoshi et al., 2015).
Multiplex Raman Imaging of Organelles Matuszyk et al. (2021) highlighted the use of MitoBADY in multiplex Raman imaging for visualizing organelles in endothelial cells. The study focused on the established reporters, including MitoBADY, to test new probes and detect changes in organelle distribution after induced endothelial dysfunction. This work underscores MitoBADY's role in identifying organelle-specific changes in various physiological states of the cell (Matuszyk et al., 2021).
Eigenschaften
CAS-Nummer |
1644119-76-5 |
|---|---|
Produktname |
MitoBADY |
Molekularformel |
C35H26IP |
Molekulargewicht |
604.47 |
IUPAC-Name |
Triphenyl-[4-(4-phenyl-buta-1,3-diynyl)-benzyl]-phosphonium iodide |
InChI |
InChI=1S/C35H26P.HI/c1-5-15-30(16-6-1)17-13-14-18-31-25-27-32(28-26-31)29-36(33-19-7-2-8-20-33,34-21-9-3-10-22-34)35-23-11-4-12-24-35;/h1-12,15-16,19-28H,29H2;1H/q+1;/p-1 |
InChI-Schlüssel |
UUOLSGIFWSDQDZ-UHFFFAOYSA-M |
SMILES |
C1(C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)=CC=C(C#CC#CC5=CC=CC=C5)C=C1.[I-] |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
MitoBADY; Mito-BADY; Mito BADY; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



